molecular formula C16H18N4OS B1197510 1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea

1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea

Cat. No. B1197510
M. Wt: 314.4 g/mol
InChI Key: GPHVZLQVSOUYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(3-methylanilino)-1-oxoethyl]amino]-3-phenylthiourea is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Electrophilic, Nucleophilic, and Radical Reactions : The compound has been used in various chemical reactions, including alkylation, autoxidation, nucleophilic substitution, and condensation reactions, demonstrating its versatility in chemical synthesis (Chen, Chen, Chuang, & Fang, 1994).

Bioimaging and Chemodosimeters

  • Fluorescent Chemodosimeters for Metal Ions : This compound, in its derivative forms, has been synthesized for selective and sensitive detection of methylmercury and mercury ions in natural media. Its low cytotoxicity and excellent membrane permeability make it suitable for bioimaging applications, particularly in detecting and imaging intracellular mercury effectively by confocal fluorescence imaging (Deng et al., 2017).

Pharmaceutical Research

  • Synthesis of Pharmacologically Active Compounds : The compound has been used in the synthesis of various pharmacologically active compounds. For instance, novel N-substituted tetrahydropyrimidines based on phenylthiourea have shown promising results in antioxidant, antidiabetic, anticholinergic, and antiepileptic properties (Maharramova et al., 2018).

Antimicrobial Activity

  • Antimycobacterial Activity : Thiourea compounds have been synthesized and evaluated for their antimycobacterial activities, with some compounds exhibiting significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

properties

Product Name

1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-[[2-(3-methylanilino)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C16H18N4OS/c1-12-6-5-9-14(10-12)17-11-15(21)19-20-16(22)18-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H,19,21)(H2,18,20,22)

InChI Key

GPHVZLQVSOUYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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